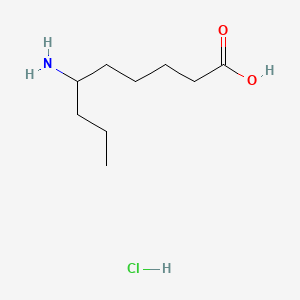

6-Aminononanoicacidhydrochloride

Description

BenchChem offers high-quality 6-Aminononanoicacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminononanoicacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20ClNO2 |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

6-aminononanoic acid;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |

InChI Key |

HJKNTSJNHYGZPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCC(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to 6 Aminononanoicacidhydrochloride

Self-Assembly of 6-Aminononanoicacidhydrochloride and its Derivatives in Solution

The self-assembly of amino acids and their derivatives in solution is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking (in the case of aromatic derivatives). beilstein-journals.orgrsc.orgnih.gov These interactions lead to the formation of ordered aggregates with specific morphologies.

The process of self-assembly is highly dependent on factors such as the molecular structure of the building blocks, their concentration, the solvent, pH, and temperature. beilstein-journals.orgresearchgate.net For instance, amphiphilic amino acid derivatives, which possess both hydrophilic and hydrophobic regions, can self-assemble into various nanostructures in aqueous solution. rsc.org The design of these derivatives can be tailored to promote specific types of interactions and thus control the resulting assembled structures.

Formation of Nanofibrils, Nanotubes, and Nanovesicles

The self-assembly of amino acid derivatives can lead to the formation of a diverse range of nanostructures, including nanofibrils, nanotubes, and nanovesicles. beilstein-journals.orgresearchgate.net These structures have potential applications in areas such as drug delivery, tissue engineering, and biosensing.

For example, certain peptide-based molecules have been shown to self-assemble into nanowires, nanofibers, nanospheres, and nanotubes. beilstein-journals.org The specific morphology of the assembled structure is often influenced by the amino acid sequence and the experimental conditions. In some cases, the transition between different nanostructures, such as from nanowires to nanovesicles, can be triggered by changes in pH. researchgate.net The ability to control the formation of these nanostructures is crucial for their application in advanced materials and biomedical technologies.

Advanced Spectroscopic and Structural Characterization of 6 Aminononanoicacidhydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in both solution and the solid state.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy in a suitable solvent, such as D₂O, confirms the primary structure of 6-Aminononanoic acid hydrochloride by identifying the unique chemical environments of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aliphatic chain, the methine proton at the C6 position adjacent to the amino group, and the protons of the ammonium (B1175870) group. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum provides information on the carbon backbone. Key signals include the carbonyl carbon of the carboxylic acid, the carbon atom bonded to the nitrogen (C6), and the individual carbons of the nonanoic acid chain. The chemical shifts are influenced by the electronegativity of adjacent functional groups, with the carbonyl and C6 carbons appearing most downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O) Note: Exact chemical shifts (δ) can vary based on solvent and concentration. The following are predicted values based on similar structures like 5-aminopentanoic acid and 6-aminocaproic acid. hmdb.cachemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | - | ~180 |

| C2 (-CH₂) | ~2.2-2.4 | ~35 |

| C3 (-CH₂) | ~1.5-1.7 | ~24 |

| C4 (-CH₂) | ~1.3-1.5 | ~26 |

| C5 (-CH₂) | ~1.6-1.8 | ~33 |

| C6 (-CH(NH₃⁺)) | ~3.0-3.2 | ~55 |

| C7 (-CH₂) | ~1.3-1.5 | ~31 |

| C8 (-CH₂) | ~1.2-1.4 | ~22 |

| C9 (-CH₃) | ~0.8-1.0 | ~14 |

To unambiguously assign the proton and carbon signals and to probe the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. For 6-Aminononanoic acid hydrochloride, COSY would show correlations between neighboring methylene (B1212753) (CH₂) groups and between the C6 methine proton and its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons (like the carbonyl C1) and for piecing together the entire carbon skeleton by correlating protons to non-directly attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional structure and preferred conformation in solution.

Application of 2D NMR for Structural Elucidation

| Technique | Correlation | Purpose for 6-Aminononanoic acid hydrochloride |

| COSY | ¹H - ¹H (through 2-3 bonds) | Maps the proton spin systems along the aliphatic chain. |

| HSQC | ¹H - ¹³C (through 1 bond) | Directly links each proton signal to its attached carbon signal for definitive assignment. |

| HMBC | ¹H - ¹³C (through 2-4 bonds) | Confirms connectivity across the molecule, linking protons to non-adjacent carbons and the carbonyl group. |

| NOESY | ¹H - ¹H (through space) | Elucidates the spatial arrangement and folding of the alkyl chain in solution. |

Solid-State NMR (SSNMR) provides insight into the structure, packing, and dynamics of 6-Aminononanoic acid hydrochloride in its solid form. Unlike in solution where rapid tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment within the crystal lattice. acs.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net The resulting chemical shifts can differ from those in solution, reflecting the effects of crystal packing. Furthermore, SSNMR can distinguish between different polymorphic forms (different crystal structures) or between crystalline and amorphous material, as these will give rise to distinct spectra.

For hydrochloride salts of amino acids, SSNMR of nuclei like ³⁵Cl and ³⁷Cl can be particularly informative. acs.orgacs.orgnih.gov The chlorine quadrupolar coupling constant (CQC) is highly sensitive to the local environment of the chloride ion, including the nature of hydrogen bonding with the ammonium groups of neighboring molecules. acs.orgacs.org This makes chlorine SSNMR a powerful tool for probing the intermolecular interactions that define the crystalline structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the mass of the protonated molecule [M+H]⁺ with very high precision (typically to four or five decimal places). rsc.orgscielo.br This allows for the unambiguous determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.

Expected HRMS Data for 6-Aminononanoic acid hydrochloride

| Parameter | Value |

| Molecular Formula | C₉H₂₀ClNO₂ |

| Molecular Weight (Average) | 209.71 g/mol |

| Cation Formula ([M+H]⁺) | C₉H₂₀NO₂⁺ |

| Monoisotopic Mass (Cation) | 174.1489 u |

| Calculated Exact Mass (Cation) | 174.14886 |

The experimentally measured exact mass should align with the calculated value within a narrow tolerance (e.g., < 5 ppm), providing definitive confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing structural information. nih.gov In a typical experiment, the protonated molecule ([M+H]⁺, m/z ≈ 174.15) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal the molecule's structure.

For protonated 6-aminononanoic acid, characteristic fragmentation pathways are expected:

Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment ion at m/z ≈ 156.14. nih.gov

Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of ammonia from the protonated amino group, yielding a fragment at m/z ≈ 157.13.

Combined Loss of H₂O and CO: A subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion is a known pathway for amino acids, leading to a fragment at m/z ≈ 128.13. nih.gov

Alkyl Chain Fragmentation: Cleavage can occur along the hydrocarbon chain, producing a series of smaller fragment ions.

Studying these fragmentation patterns helps to confirm the positions of the amino and carboxylic acid groups on the nonanoic acid backbone. nih.gov

In-Depth Analysis of 6-Aminononanoic Acid Hydrochloride Reveals Data Scarcity

A thorough investigation into the scientific literature for detailed spectroscopic and structural data on the chemical compound 6-Aminononanoic acid hydrochloride has revealed a significant lack of available research. While the provided outline requests an in-depth analysis of its vibrational, crystallographic, and chiroptical properties, extensive searches have not yielded the specific experimental data required to fulfill this request.

The inquiry sought to populate a detailed article structure, including advanced spectroscopic characterization through Infrared (IR) and Raman spectroscopy, solid-state structure determination via X-ray crystallography, and stereochemical analysis using chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). However, the scientific record appears to contain limited to no specific studies on 6-Aminononanoic acid hydrochloride that would provide the necessary data points, such as vibrational frequencies, crystal lattice parameters, or chiroptical activity measurements.

Information on related compounds, such as 6-aminohexanoic acid and other amino acid hydrochlorides, is more readily available. For instance, studies on 6-aminohexanoic acid provide insights into the spectroscopic behavior of similar functional groups. nih.govnist.govnih.govchemicalbook.com However, the specific arrangement and longer carbon chain of 6-Aminononanoic acid hydrochloride would lead to unique spectroscopic and structural characteristics that cannot be accurately extrapolated from these related molecules.

The absence of dedicated research on 6-Aminononanoic acid hydrochloride means that crucial data for the requested sections remains unavailable. This includes:

Chiroptical Spectroscopy:Without experimental data, any discussion on the stereochemical purity and conformational studies of 6-Aminononanoic acid hydrochloride would be purely speculative.

Consequently, it is not possible to generate the scientifically accurate and data-rich article as per the user's specific instructions and outline due to the current void in the scientific literature concerning 6-Aminononanoic acid hydrochloride. Further experimental research would be required to produce the data necessary for such an analysis.

Theoretical and Computational Chemistry of 6 Aminononanoicacidhydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. For 6-aminononanoic acid hydrochloride, these methods could provide fundamental insights into its stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity. For 6-aminononanoic acid hydrochloride, DFT calculations could determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

General studies on other amino acids and amines have successfully used DFT to understand their anti-corrosion properties and reaction mechanisms. researchgate.net For instance, research on aliphatic amines has shown that their electron-donating ability, a factor in corrosion inhibition, can be effectively analyzed using DFT. researchgate.net However, specific DFT data for 6-aminononanoic acid hydrochloride, such as its optimized geometry, orbital energies, and reactivity descriptors, are not available in the current body of scientific literature.

Conformational Analysis and Energy Landscapes of 6-Aminononanoic acid hydrochloride

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 6-aminononanoic acid hydrochloride would involve identifying its stable conformers and the energy barriers between them, thus creating an energy landscape. This would reveal the molecule's flexibility and the preferred shapes it adopts. Such studies are crucial for understanding how it might interact with other molecules. While computational methods for exploring conformational landscapes of amino acids are well-developed, a specific analysis for 6-aminononanoic acid hydrochloride has not been published.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. For 6-aminononanoic acid hydrochloride, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would aid in the interpretation of experimental data. Although some databases provide basic NMR data for similar compounds, nih.gov detailed theoretical spectroscopic studies for 6-aminononanoic acid hydrochloride are absent from the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.

Solution-Phase Behavior and Solvation Effects

The behavior of 6-aminononanoic acid hydrochloride in a solvent, such as water, is critical for many of its potential applications. MD simulations can model the interactions between the solute and solvent molecules, revealing details about the solvation shell structure and the influence of the solvent on the conformer populations of the molecule. Studies on other amino acid-based ionic liquids have demonstrated the utility of MD in understanding their aggregation and interaction patterns in aqueous solutions. nih.gov However, specific MD simulation data detailing the solvation of 6-aminononanoic acid hydrochloride is not currently available.

Intermolecular Interactions and Self-Assembly Propensities

MD simulations are particularly well-suited for investigating how molecules interact with each other and whether they have a tendency to form larger aggregates or self-assemble into ordered structures. For 6-aminononanoic acid hydrochloride, these simulations could predict its propensity for forming dimers or larger clusters in solution, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The ability to predict such self-assembly is crucial for understanding its material properties. While general studies on the self-assembly of aromatic amino acids exist, frontiersin.org similar investigations for 6-aminononanoic acid hydrochloride have not been reported.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental methods alone. In the context of 6-aminononanoic acid hydrochloride, computational chemistry, particularly quantum mechanical methods, can be employed to map out the potential energy surface of its reactions, most notably the intramolecular cyclization to form a nine-membered lactam. These theoretical investigations help in identifying transition states, intermediates, and the energetics associated with the reaction pathway.

The primary reaction of interest for 6-aminononanoic acid is its intramolecular cyclization, a condensation reaction that results in the formation of a cyclic amide, known as a lactam, and a molecule of water. britannica.com The hydrochloride salt form implies that the amino group is initially protonated, and the carboxylic acid group is in its neutral state. The reaction is typically facilitated by heat or a catalyst and proceeds through a series of proton transfer and nucleophilic attack steps.

Computational studies, often using Density Functional Theory (DFT), can model this process. rsc.orgnih.gov The elucidation of the reaction mechanism would involve the following key computational steps:

Reactant and Product Optimization: The three-dimensional structures of the reactant (6-aminononanoic acid) and the product (the corresponding lactam) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactant and the product. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is identified, an IRC calculation is performed to confirm that it indeed connects the reactant and product minima. acs.org

A plausible mechanism for the cyclization of 6-aminononanoic acid involves the deprotonation of the ammonium (B1175870) group and the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack of the amino group on the carbonyl carbon. Computational models can explore different scenarios, such as the role of solvent molecules in facilitating proton transfer or the effect of the counter-ion (chloride) on the reaction energetics.

Interactive Data Table: Calculated Energies for a Hypothesized Reaction Pathway

The following table presents hypothetical data that would be generated from a computational study on the intramolecular cyclization of 6-aminononanoic acid. The values are illustrative of what a DFT study might reveal about the reaction's energetics.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | The initial state, representing the 6-aminononanoic acid hydrochloride in a stable conformation. |

| Transition State 1 (TS1) | +25.3 | Represents the energy barrier for the initial proton transfer from the ammonium group to the chloride ion. |

| Intermediate 1 (Int1) | +5.2 | A zwitterionic or neutral amino acid intermediate formed after the initial proton transfer. |

| Transition State 2 (TS2) | +35.8 | The highest energy point, corresponding to the nucleophilic attack of the amino group on the carbonyl carbon. |

| Intermediate 2 (Int2) | -2.1 | A tetrahedral intermediate formed after the ring closure. |

| Transition State 3 (TS3) | +15.7 | The energy barrier for the elimination of a water molecule from the tetrahedral intermediate. |

| Product Complex | -10.5 | The final state, with the formed lactam and a molecule of water. |

Detailed Research Findings from Analogous Systems

While direct computational studies on 6-aminononanoic acid hydrochloride are sparse, research on similar amino acid cyclizations and related enzymatic reactions provides a framework for understanding the likely mechanistic details. For instance, computational studies on the formation of smaller lactam rings, such as γ-lactams and β-lactams, have shown the critical role of stereoelectronic effects and the conformational pre-organization of the amino acid backbone in determining the reaction rate. acs.orgacs.org

Quantum mechanical cluster models have been successfully used to investigate enzyme-catalyzed reactions, such as the conversion of dihydrouracil (B119008) to N-carbamoyl-β-amino acids by dihydropyrimidinase. rsc.org These studies highlight the importance of specific amino acid residues in the enzyme's active site for stabilizing transition states and facilitating proton transfers, concepts that are transferable to understanding solvent-assisted or auto-catalyzed reactions in non-enzymatic systems. rsc.org The role of a proton shuttle, where a nearby molecule or functional group assists in the movement of protons, is a common theme in these computed mechanisms.

Furthermore, computational analyses of prebiotic amino acid synthesis have demonstrated the plausibility of complex reaction networks leading to the formation of amino acids from simpler precursors. nih.gov These studies utilize DFT to map out reaction pathways, identify intermediates and transition states, and calculate free energy profiles, showcasing the power of computational chemistry to explore hypothetical and complex chemical transformations. nih.gov

Chemical Reactivity and Transformation Studies of 6 Aminononanoicacidhydrochloride

Acid-Base Chemistry and Protonation State Dynamics of the Hydrochloride Salt

As a hydrochloride salt of an amino acid, 6-aminononanoic acid hydrochloride in aqueous solution exists in equilibrium between different protonation states. The primary species present is the ammonium (B1175870) cation, with the amino group protonated (-NH3+) and the carboxylic acid group in its neutral form (-COOH). The acid-base chemistry is defined by two dissociation constants, pKa1 for the carboxylic acid and pKa2 for the ammonium group.

The titration of an acidic solution of 6-aminononanoic acid hydrochloride with a strong base would show two distinct equivalence points. The first, occurring at a lower pH, corresponds to the deprotonation of the carboxylic acid group. The second, at a higher pH, corresponds to the deprotonation of the ammonium group. The isoelectric point (pI), where the molecule exists predominantly as a zwitterion with no net charge, can be calculated as the average of pKa1 and pKa2.

Table 1: Estimated pKa Values and Protonation States of 6-Aminononanoic Acid

| pH Range | Dominant Species | Structure |

| pH < pKa1 | Cationic | H₃N⁺-(CH₂)₅-COOH |

| pKa1 < pH < pKa2 | Zwitterionic | H₃N⁺-(CH₂)₅-COO⁻ |

| pH > pKa2 | Anionic | H₂N-(CH₂)₅-COO⁻ |

Note: pKa values are estimated based on homologous compounds.

Nucleophilic and Electrophilic Reactions of the Amino and Carboxyl Functionalities

The amino and carboxyl groups of 6-aminononanoic acid are susceptible to a range of nucleophilic and electrophilic reactions, respectively. These reactions are fundamental to its use as a monomer in polymerization and for the synthesis of various derivatives.

Nucleophilic Reactions of the Amino Group:

The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation. For instance, it can react with acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The enzymatic N-acylation of L-amino acids has also been demonstrated, showing high selectivity for the α-amino group sciencegateway.org.

Electrophilic Reactions of the Carboxyl Group:

The carboxyl group can act as an electrophile, particularly after activation. A common reaction is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) to form an ester nih.govchemguide.co.uk. The reaction is reversible and is typically driven to completion by removing the water formed or using an excess of the alcohol nih.govlibretexts.org.

Table 2: Examples of Reactions at the Functional Groups of 6-Aminononanoic Acid

| Reaction Type | Reagents and Conditions | Product |

| N-Acylation | Acetyl chloride, pyridine | N-acetyl-6-aminononanoic acid |

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst), heat | Ethyl 6-aminononanoate |

Influence of the Long Alkyl Chain on Reaction Stereoselectivity and Regioselectivity

The long, flexible n-hexyl chain in 6-aminononanoic acid can influence the stereoselectivity and regioselectivity of reactions, although specific studies on this compound are limited. In general, long alkyl chains can exert steric hindrance, potentially directing incoming reagents to the less hindered functional group.

In reactions involving both the amino and carboxyl groups, the spatial separation afforded by the alkyl chain means that intramolecular reactions are less likely than for shorter-chain amino acids. However, the chain's flexibility might allow for cyclization under specific conditions to form large-ring lactams, though this would likely require high dilution to favor intramolecular over intermolecular reactions.

For reactions occurring on the alkyl chain itself (e.g., radical halogenation), the principle of regioselectivity would favor reaction at secondary carbons over the primary carbons, with the stability of the resulting radical intermediate being the determining factor. However, the presence of the electron-withdrawing amino and carboxyl groups could influence the reactivity of the adjacent methylene (B1212753) groups.

Complexation Behavior with Metal Ions and Other Chemical Entities

The amino and carboxylate groups of 6-aminononanoic acid are excellent ligands for a variety of metal ions, enabling the formation of coordination complexes and polymers youtube.comnih.gov. In its deprotonated form, the molecule can act as a bidentate or bridging ligand, coordinating to a metal center through both the nitrogen of the amino group and an oxygen of the carboxylate group.

The long alkyl chain provides significant flexibility, which can lead to the formation of various supramolecular structures. For instance, it can facilitate the self-assembly of one-dimensional helical chains or two-dimensional layered networks in coordination polymers youtube.com. The nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ligands will influence the final structure of the complex.

Studies on other amino acids have shown the formation of stable complexes with a range of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II) youtube.com. These complexes often exhibit interesting physical and chemical properties, with potential applications in catalysis and materials science.

Applications in Advanced Materials Science and Polymer Chemistry

Supramolecular Assembly and Nanostructure Formation

Design of Self-Assembled Functional Materials

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and the creation of functional materials. Amphiphilic molecules, which contain both hydrophobic and hydrophilic segments, are particularly adept at this process. Amino acids and their derivatives are exemplary building blocks for such materials due to their biocompatibility and the specific interactions they can engage in, such as hydrogen bonding and electrostatic interactions. rsc.orgcapitalresin.com

6-Aminononanoic acid hydrochloride, with its charged amino group (hydrophilic head) and a nine-carbon backbone (hydrophobic tail), can be considered an amphiphilic molecule. This structure drives its self-assembly in aqueous solutions into various ordered aggregates like micelles, vesicles, or nanotubes. The nature of these self-assembled structures is governed by factors such as concentration, pH, temperature, and ionic strength. The hydrochloride salt ensures that the amine group is protonated at acidic to neutral pH, enhancing its water solubility and directing the self-assembly process through electrostatic repulsion between the head groups.

In the broader context of amino acid derivatives, the length of the alkyl chain plays a crucial role in determining the morphology of the resulting nanostructures. capitalresin.com For instance, studies on similar ω-amino acids have shown that longer chains favor the formation of more complex structures. The seven-carbon spacer in 6-aminononanoic acid provides significant hydrophobic interactions, which are a primary driving force for aggregation.

| Parameter | Influence on Self-Assembly of 6-Aminononanoic Acid Hydrochloride |

| Concentration | Above the critical micelle concentration (CMC), molecules aggregate to form ordered structures. |

| pH | Affects the protonation state of the amine and carboxylic acid groups, altering electrostatic interactions and hydrogen bonding, thus influencing the packing and morphology of the assemblies. |

| Temperature | Can influence the hydrophobic interactions and the stability of the self-assembled structures. |

| Ionic Strength | The presence of other ions can screen electrostatic interactions, potentially leading to changes in the size and shape of the aggregates. |

This table illustrates the key environmental factors that can be tuned to control the self-assembly of 6-aminononanoic acid hydrochloride in solution.

Role as a Building Block in Functional Materials

The dual functionality of 6-aminononanoic acid hydrochloride allows it to be incorporated as a monomer into various polymeric architectures, imparting specific properties to the resulting materials.

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. rsc.org These stimuli can include pH, temperature, light, and ionic strength. rsc.org Amino acid-based polymers are of particular interest for creating pH-responsive systems due to the ionizable nature of their amino and carboxyl groups. nih.govresearchgate.net

6-Aminononanoic acid hydrochloride is an ideal candidate for integration into pH-responsive polymers. The amine hydrochloride group is protonated at low pH, rendering it positively charged and hydrophilic. As the pH increases, the amine group gets deprotonated, becoming neutral and more hydrophobic. This change in charge and hydrophilicity can trigger conformational changes in the polymer backbone, leading to phenomena such as swelling/deswelling in hydrogels or aggregation/dissolution of polymer chains in solution.

For example, when copolymerized with other monomers, the 6-aminononanoic acid units can act as pH-sensitive switches. At a pH below the pKa of the amino group, the polymer will be more extended and water-soluble due to electrostatic repulsion. Above the pKa, the polymer can become more compact and less soluble, potentially leading to phase separation. This behavior is fundamental to the design of materials for applications like controlled drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent. nih.gov

| Stimulus | Response of Polymer Containing 6-Aminononanoic Acid Units | Potential Application |

| Decrease in pH | Protonation of the amino group, increased hydrophilicity, polymer chain extension. | Solubilization of a drug carrier. |

| Increase in pH | Deprotonation of the amino group, increased hydrophobicity, polymer chain collapse. | Triggered release of a payload from a hydrogel. |

This interactive table outlines the pH-responsive behavior of polymers incorporating 6-aminononanoic acid and their potential applications.

The reactive amine and carboxylic acid groups of 6-aminononanoic acid make it a versatile molecule for the surface functionalization of various substrates, including metals, metal oxides, and polymers. broadpharm.com This surface modification can be used to impart desired properties such as improved biocompatibility, altered surface energy, or the introduction of specific binding sites.

The terminal carboxylic acid can be used to anchor the molecule to surfaces that have reactive amine groups, while the primary amine at the other end is then available for further chemical modification. Conversely, the amine group can be used to attach the molecule to surfaces with carboxyl or epoxy functionalities. This bifunctionality makes 6-aminononanoic acid an effective linker molecule. broadpharm.com

In the context of coatings, amino-functional molecules can be incorporated into resin formulations to enhance their properties. capitalresin.com For instance, they can act as cross-linking agents in epoxy or isocyanate-based systems, improving the durability, adhesion, and chemical resistance of the resulting coating. The flexible aliphatic chain of 6-aminononanoic acid can also impart a degree of flexibility to the coating, which can be advantageous in applications where the substrate is subject to mechanical stress.

The use of amino acids and their derivatives in coatings is also driven by the desire for more environmentally sustainable solutions, as they can be derived from biological precursors and can reduce the reliance on more hazardous synthetic components. capitalresin.comnih.gov

Role in Enzyme Mimicry and Biocatalysis Research

Design and Synthesis of Enzyme Active Site Mimics Utilizing Aminononanoic Acid Scaffolds

No available studies document the use of 6-aminononanoic acid as a scaffold for the design and synthesis of enzyme active site mimics. Research in this area typically involves molecules with specific functional groups and conformational properties that can replicate the catalytic environment of an enzyme's active site. While the bifunctional nature of 6-aminononanoic acid (containing both an amino and a carboxylic acid group) could theoretically offer a backbone for constructing such mimics, there is no published evidence of this application.

Investigation as a Substrate Analog for Biocatalytic Reactions (in vitro)

There are no in vitro studies in the available literature that investigate 6-aminononanoic acid hydrochloride as a substrate analog for biocatalytic reactions. Such studies would involve testing the compound with various enzymes to see if it can bind to the active site and act as a competitive inhibitor or be transformed by the enzyme. The lack of such research suggests that other compounds have been prioritized for these types of investigations.

Modulator of Enzyme Activity in Model Systems (in vitro studies)

Similarly, there is no information available from in vitro studies on the role of 6-aminononanoic acid hydrochloride as a modulator of enzyme activity. Research into enzyme modulators is crucial for understanding biological pathways and for drug development, but this particular compound has not been a subject of such published research.

Exploration in Directed Evolution Studies for Novel Biocatalytic Transformations

Directed evolution is a powerful technique used to engineer enzymes with new or improved functions. A search for the use of 6-aminononanoic acid hydrochloride in such studies for creating novel biocatalytic transformations did not yield any results. This indicates that it has not been used as a target substrate or a building block in the directed evolution experiments that have been published to date.

Advanced Analytical Methodologies for 6 Aminononanoicacidhydrochloride

Chromatographic Separation and Quantification Techniques

Chromatography stands as a cornerstone for the analysis of 6-Aminononanoic acid hydrochloride, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized, each with distinct advantages and applications.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile and widely used method for the analysis of amino acids like 6-Aminononanoic acid hydrochloride. sielc.com The technique's adaptability is enhanced by the variety of detection methods available, each offering different levels of sensitivity and selectivity.

For instance, a reversed-phase HPLC (RP-HPLC) method has been developed for the quantitative determination of aminocaproic acid, a related compound, in a complex matrix. researchgate.net This method involves derivatization with dansyl chloride, allowing for UV detection at 288 nm. researchgate.net The use of a mixed-mode stationary phase column, such as Primesep A, with a mobile phase of water, acetonitrile (B52724), and perchloric acid, enables detection at 200 nm. sielc.com Another approach utilizes a Newcrom AH mixed-mode column with a mobile phase of acetonitrile and water with a sulfuric acid buffer, also with detection at 200 nm. sielc.com

The choice of detector is critical and often depends on the sample matrix and the required sensitivity. UV-Visible detectors are commonly employed, especially after derivatization with a chromophore-containing reagent. researchgate.netnih.gov Fluorescence detection offers higher sensitivity and is used after derivatization with fluorogenic reagents like o-phthaldialdehyde (OPA). nih.govresearchgate.net

Table 1: HPLC Methods for Amino Acid Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Primesep A | Newcrom AH |

| Mobile Phase | Water, Acetonitrile, Perchloric Acid | Acetonitrile, Water, Sulfuric Acid |

| Detection | UV at 200 nm | UV at 200 nm |

| Derivatization | Not specified | Not specified |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Due to the low volatility of amino acids, derivatization is a necessary prerequisite for their analysis by GC-MS. sigmaaldrich.com This process converts the non-volatile amino acids into more volatile derivatives suitable for gas chromatography. Common derivatizing agents include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on the amino and carboxyl groups with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

The derivatized amino acids are then separated on a capillary column and detected by a mass spectrometer. The mass spectrometer provides not only quantitative data but also structural information based on the fragmentation patterns of the derivatives, aiding in their identification. sigmaaldrich.com For instance, the electron impact spectra of TBDMS derivatives exhibit characteristic fragments that facilitate the identification of the amino acid. sigmaaldrich.com

Chiral Separation Methods for Enantiomeric Purity Assessment

Since many amino acids, including potentially 6-Aminononanoic acid, can exist as enantiomers, assessing enantiomeric purity is crucial, particularly in pharmaceutical and biological contexts. Chiral separation is achieved using specialized chiral stationary phases (CSPs) in HPLC or chiral columns in GC.

In HPLC, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are effective for resolving enantiomers of amino acid derivatives. yakhak.org For example, Chiralpak IA, an amylose-based CSP, has demonstrated excellent separation for NBD-derivatized α-amino acid esters. yakhak.org Another approach involves using macrocyclic glycopeptide antibiotics like norvancomycin (B1247964) as chiral selectors, either bonded to the stationary phase or as a chiral mobile phase additive. nih.gov

GC-based chiral separations often employ cyclodextrin-based chiral columns. nih.gov Derivatization with reagents like methyl chloroformate/methanol can yield baseline separation of amino acid racemates. nih.gov It is critical to select a derivatization method that does not cause racemization to ensure accurate quantification of each enantiomer. nih.gov

Electrophoretic Techniques

Capillary electrophoresis (CE) has emerged as a powerful alternative to chromatography for amino acid analysis, offering advantages such as high efficiency, short analysis times, and low sample and reagent consumption. diva-portal.org

Capillary zone electrophoresis (CZE) with indirect UV detection is a versatile method for the simultaneous analysis of a wide range of anionic compounds, including amino acids. nih.gov By using a background electrolyte such as 2,6-pyridinedicarboxylic acid, various anions can be separated and detected. nih.gov

For enhanced sensitivity, derivatization with a fluorescent tag like naphthalene-2,3-dicarboxyaldehyde (NDA) can be employed, followed by laser-induced fluorescence (LIF) detection. diva-portal.org Micellar electrokinetic chromatography (MEKC), a mode of CE, is often used to separate these derivatized amino acids. diva-portal.org Another approach utilizes contactless conductivity detection (C4D), which avoids the need for derivatization altogether. diva-portal.org

Method Validation and Quality Control in Research Settings

To ensure the reliability and accuracy of analytical data, rigorous method validation is essential. researchgate.net Validation parameters typically evaluated include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netresearchgate.net

For HPLC methods, specificity is demonstrated by the absence of interference from other components in the sample matrix. researchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and detector response, typically with a coefficient of determination (R²) ≥ 0.99. nih.govresearchgate.net Accuracy is assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.netscielo.org.pe Precision is determined by analyzing replicate samples and expressing the variation as the relative standard deviation (RSD), which should generally be below a certain threshold (e.g., < 2-5%). researchgate.netresearchgate.net

Table 2: Typical Method Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the analyte's retention time |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (Recovery) | Typically 80-120% |

| Precision (RSD) | < 2-5% for repeatability |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quality control (QC) in a research setting involves the routine analysis of QC samples with known concentrations alongside unknown samples to monitor the performance of the analytical method over time. This ensures the ongoing validity of the results. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Aminononanoicacidhydrochloride

Development of Novel and Atom-Economical Synthetic Pathways

The future synthesis of 6-aminononanoic acid hydrochloride will likely pivot away from traditional multi-step methods, which often suffer from low atom economy, towards more elegant and efficient catalytic and biosynthetic routes. While classical approaches such as the Gabriel synthesis or reductive amination of 6-oxononanoic acid are established, they can generate significant chemical waste. vulcanchem.comnih.gov The development of greener alternatives is a paramount objective.

A significant area of future research lies in the use of bio-based feedstocks. An efficient pathway has been demonstrated for the synthesis of 9-aminononanoic acid, the free base of the target compound, starting from oleic acid. researchgate.net This process involves transformations that can be optimized for scalability and sustainability, representing a shift from petroleum-based precursors to renewable resources. researchgate.net

Furthermore, inspiration can be drawn from the development of biosynthetic pathways for similar nylon monomers, such as 6-aminocaproic acid (a precursor to Nylon 6). ucl.ac.uk Research in this area has focused on creating novel CoA-dependent enzymatic systems within engineered microorganisms to convert central metabolites into desired monomers. ucl.ac.uk Applying this strategy to produce 6-aminononanoic acid could create a completely renewable and sustainable manufacturing process. Another promising avenue is the advancement of direct catalytic amidation, utilizing heterogeneous acid catalysts to react esters with amines, a method that enhances product purity, simplifies workups, and improves process mass intensity. nih.govnih.gov

Advanced Computational Prediction of New Material Properties and Reactivity

Computational chemistry offers powerful tools to accelerate the discovery of new applications for 6-aminononanoic acid hydrochloride by predicting its behavior and properties before undertaking extensive laboratory work. Advanced computational methods are now capable of exploring complex chemical reaction networks to uncover novel and cost-effective synthetic pathways from primordial molecules. nih.gov

One such advanced technique is the use of a roto-translationally invariant potential (RTIP) to sample reaction pathways and identify low-energy mechanisms. nih.gov This approach can be applied to map out the synthesis of 6-aminononanoic acid from simple starting materials, performing thermodynamic and kinetic analyses to pinpoint the most efficient routes. nih.gov Such simulations can reveal pivotal precursors and novel reaction mechanisms, such as HCOOH-catalyzed amination, that might otherwise be overlooked. nih.gov These computational explorations can provide new insights and enhance our fundamental understanding of the compound's reactivity. nih.gov

Table 1: Potential Applications of Computational Prediction for 6-Aminononanoic Acid Hydrochloride

| Predicted Property/Area | Potential Application | Research Focus |

| Material Properties | Polymer Science | Predicting the mechanical, thermal, and barrier properties of polyamides derived from 6-aminononanoic acid. |

| Reactivity | Synthetic Chemistry | Modeling reaction kinetics and thermodynamics to optimize existing synthetic routes and discover novel ones. |

| Solvation & Aggregation | Materials Assembly | Simulating self-assembly behavior in various solvents to guide the design of bio-inspired materials. |

| Spectroscopic Data | Analytical Chemistry | Predicting IR, NMR, and other spectral characteristics to aid in the identification and characterization of new derivatives. |

Expansion into Bio-Inspired Materials and Bio-Conjugation Chemistry (excluding human applications)

The unique structure of 6-aminononanoic acid makes it an attractive building block for the next generation of bio-inspired materials. Amino acids and their derivatives are increasingly being used as minimalistic components for creating highly ordered, functional structures through self-assembly. nih.gov The principles of natural hierarchical self-assembly can be applied to fabricate novel materials with advantages such as inherent biocompatibility and structural modularity. nih.gov

The bifunctional nature of 6-aminononanoic acid, combined with its nine-carbon chain, provides a distinct balance of hydrophilicity (from the polar head groups) and hydrophobicity (from the aliphatic backbone). This positions it as an ideal candidate for designing supramolecular assemblies with tailored properties. Future research could explore its use in forming functional films, gels, or nanoparticles for applications in areas such as agricultural technology (e.g., controlled-release formulations) or environmental science (e.g., specialized sorbents).

In the realm of bioconjugation chemistry, 6-aminononanoic acid can serve as a flexible linker of a specific length. Its ability to connect different molecular entities is valuable for constructing complex chemical tools for research, such as probes for analytical assays or components for novel material composites.

Emerging Roles in Green Chemistry and Sustainable Chemical Processes

A significant future direction for 6-aminononanoic acid hydrochloride is its role within the framework of green and sustainable chemistry. This involves a holistic approach that considers the entire lifecycle of the chemical, from its starting materials to the waste generated during its synthesis.

A key strategy is the move towards renewable feedstocks, exemplified by the synthesis of ω-functionalized nonanoic acids from plant-derived oleic acid. researchgate.net This approach directly reduces the dependence on finite petrochemical resources. researchgate.net Concurrently, the adoption of atom-economical synthetic methods is crucial. For instance, developing catalytic amidation reactions that use inexpensive and recyclable heterogeneous catalysts can dramatically reduce the generation of chemical waste compared to classical methods that require stoichiometric reagents and produce large quantities of byproducts. nih.govnih.gov Such improvements are reflected in better process mass intensity (PMI) values, a key metric for evaluating the greenness of a chemical process. nih.gov Furthermore, the development of biosynthetic pathways, similar to those being designed for other polyamide monomers, represents the pinnacle of sustainable chemical production. ucl.ac.uk

Table 2: Comparison of Synthetic Approaches for Amino Acids

| Feature | Traditional Synthesis (e.g., Gabriel) | Emerging Green Synthesis |

| Feedstock | Typically petroleum-derived | Renewable (e.g., oleic acid) researchgate.net |

| Catalysis | Stoichiometric reagents | Heterogeneous or enzymatic catalysts nih.govucl.ac.uk |

| Atom Economy | Often low | High |

| Waste Generation | Significant salt and organic byproducts | Minimal, with recyclable catalysts nih.gov |

| Process | Multi-step, complex purification | Streamlined, simpler workup nih.gov |

Integration into Advanced Drug Discovery Methodologies and Chemical Biology Tool Development

While excluding direct human therapeutic applications, 6-aminononanoic acid hydrochloride has significant potential as a structural component in the methodologies and tools that drive modern drug discovery and chemical biology. Its defined length and flexibility make it an intriguing building block for creating sophisticated chemical probes and research agents.

One major area of application is in the design of bifunctional molecules used in chemical biology, such as Proteolysis Targeting Chimeras (PROTACs). The aliphatic chain of 6-aminononanoic acid could serve as a linker to connect a protein-binding element and an E3 ligase-recruiting moiety, with its specific length influencing the efficacy and selectivity of the resulting research tool.

In fragment-based drug discovery (FBDD), where small molecular fragments are identified and optimized into lead compounds, 6-aminononanoic acid could be used as a scaffold. It can link different fragments or be used to grow a fragment, improving its physicochemical properties and enabling it to probe deeper pockets in a target protein. Furthermore, novel enzymatic systems, such as the CoA-dependent organic acid modification systems being developed for other molecules, could be adapted to create a diverse library of 6-aminononanoic acid derivatives. ucl.ac.uk These derivatives could then be screened in high-throughput discovery platforms to identify new tools for biological research.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 6-Aminononanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrolysis of nitrile precursors. For example, reacting 6-cyanononanoic acid with hydrochloric acid under reflux (60–80°C, 12–24 hours) can yield the hydrochloride salt. Post-synthesis, neutralize unreacted HCl with sodium bicarbonate, followed by solvent evaporation. Confirm reaction completion via TLC (silica gel, methanol:chloroform 1:9) .

Q. How can researchers validate the purity of 6-Aminononanoic acid hydrochloride?

- Methodological Answer : Use a combination of techniques:

- HPLC : C18 column (150 mm × 4.6 mm, 5 µm), mobile phase 0.03 M phosphate buffer (pH 3.0):methanol (70:30), UV detection at 210 nm. Retention time consistency indicates purity .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 49.3%, H: 8.8%, N: 6.4%, Cl: 16.2%) .

Q. What spectroscopic markers distinguish the hydrochloride salt from the free base form?

- Methodological Answer :

- FT-IR : Look for N–H stretching (3300–3200 cm⁻¹) and carboxylate C=O (1700–1650 cm⁻¹). The hydrochloride salt shows a broad peak for –NH₃⁺Cl⁻ at 2500–2700 cm⁻¹.

- ¹H NMR : A singlet at δ 8.2–8.5 ppm confirms –NH₃⁺Cl⁻ .

Advanced Research Questions

Q. How should researchers resolve discrepancies in solubility data across solvents (e.g., water vs. ethanol)?

- Methodological Answer : Conduct systematic solubility tests under controlled conditions (25°C, 1 atm):

- Prepare saturated solutions in target solvents (water, ethanol, DMSO).

- Quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy (λmax ~210 nm).

- Cross-reference with thermodynamic models (e.g., Hansen solubility parameters) to explain polarity-driven discrepancies .

Q. What strategies optimize 6-Aminononanoic acid hydrochloride’s stability in aqueous buffers for biological assays?

- Methodological Answer :

- pH Control : Maintain pH 4–6 to prevent deprotonation of the amine group.

- Temperature : Store solutions at 4°C for short-term use; lyophilize for long-term storage.

- Antioxidants : Add 0.1% w/v ascorbic acid to mitigate oxidation. Validate stability via HPLC over 72 hours .

Q. How can computational models predict the compound’s interaction with lipid bilayers or proteins?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate the compound in a POPC lipid bilayer (CHARMM36 force field) to assess membrane permeability.

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., amino acid transporters). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs address low yields in peptide coupling reactions using this compound?

- Methodological Answer :

- Coupling Agents : Test HATU vs. EDC/NHS in DMF, varying molar ratios (1:1 to 1:3).

- Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility/reactivity trade-offs.

- Microwave Assistance : Run reactions at 50°C for 15 minutes to accelerate kinetics. Monitor by LC-MS .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data in cell-based studies?

- Methodological Answer :

- Dose-Response Curves : Test 1–100 µM ranges in triplicate, using MTT assays.

- Control Normalization : Include vehicle (0.1% HCl) and positive controls (e.g., cisplatin).

- Meta-Analysis : Cross-validate with publicly available datasets (e.g., PubChem BioAssay) to identify outliers .

Q. What statistical approaches validate reproducibility in kinetic studies of enzymatic reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.